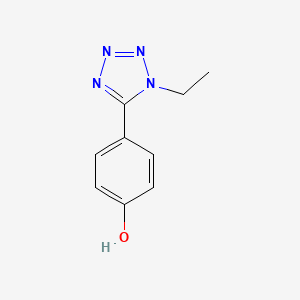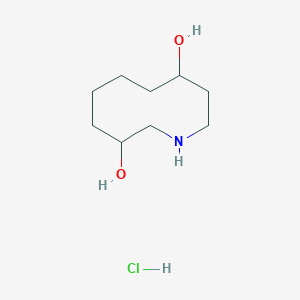
Azecane-3,8-diol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azecane-3,8-diol;hydrochloride is a chemical compound with the CAS Number: 2490430-30-1 . It has a molecular weight of 209.72 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is the same . The Inchi Code is 1S/C9H19NO2.ClH/c11-8-3-1-2-4-9(12)7-10-6-5-8;/h8-12H,1-7H2;1H . The molecular formula is C9H20ClNO2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 209.72 . More specific physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
Overview of Azecane-3,8-diol;hydrochloride
This compound is a compound that has sparked interest in various scientific fields due to its unique chemical structure. However, the research directly related to this compound specifically might be limited. Thus, exploring closely related compounds and their applications in scientific research could provide insights into the potential uses and significance of this compound.
Applications in Dermatological Treatments
One closely related compound, Azelaic acid, has demonstrated effectiveness in treating acne and hyperpigmentary skin disorders. Its action is attributed to antiproliferative and cytotoxic effects on malignant melanocytes, possibly arresting the progression of cutaneous malignant melanoma. This suggests that compounds with similar structures, like this compound, could have potential applications in dermatology, particularly in the treatment of skin conditions characterized by hyperactive or abnormal melanocyte function (Fitton & Goa, 1991).
Environmental and Biotechnological Relevance
The removal of synthetic textile dyes from wastewaters has become a significant environmental concern. Azo dyes, which share some structural similarities with azobenzene derivatives, are key components in various applications beyond textile coloration, including medical and biomedical fields. Research into microbial decolorization and degradation of these dyes highlights the potential for biotechnological applications in environmental remediation. This opens avenues for exploring azecane derivatives in similar environmental or biotechnological contexts (Singh & Arora, 2011).
Pharmacological Potentials
The pharmacological landscape is ever-evolving, with continuous exploration of compounds for therapeutic applications. For instance, diuretics have been a cornerstone in managing hypertension and hypervolemia. The detailed review of diuretics highlights the nuanced differences between various classes and their specific applications, suggesting a framework within which azecane derivatives could be explored for similar or novel pharmacological targets (Roush, Kaur, & Ernst, 2014).
Safety and Hazards
Azecane-3,8-diol;hydrochloride has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
azecane-3,8-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c11-8-3-1-2-4-9(12)7-10-6-5-8;/h8-12H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGFXORMOOBCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CNCCC(C1)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745357.png)

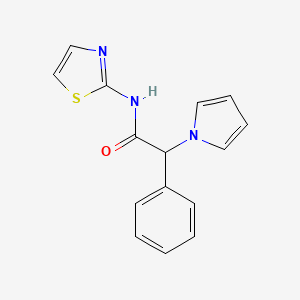
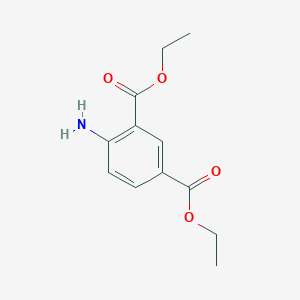
![N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2745363.png)

![N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2745366.png)
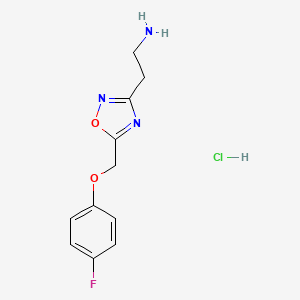
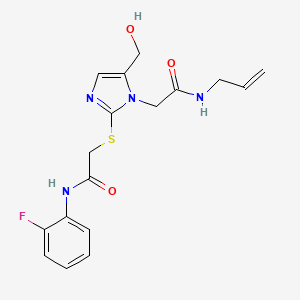
![1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2745373.png)
